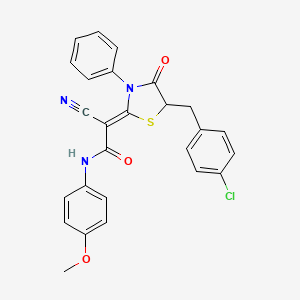

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-33-21-13-11-19(12-14-21)29-24(31)22(16-28)26-30(20-5-3-2-4-6-20)25(32)23(34-26)15-17-7-9-18(27)10-8-17/h2-14,23H,15H2,1H3,(H,29,31)/b26-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHNNCGBUBEXGJ-ROMGYVFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound is part of a broader class of thiazolidine derivatives known for their pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate aldehydes or ketones to form thiazolidinone derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a range of bacterial and fungal strains. The compound has shown promising results:

| Microbial Strain | Activity |

|---|---|

| Bacteria | |

| Escherichia coli | Moderate to high activity |

| Klebsiella pneumoniae | Moderate activity |

| Acinetobacter baumannii | High activity |

| Pseudomonas aeruginosa | Moderate activity |

| Staphylococcus aureus | High activity |

| Fungi | |

| Candida albicans | Moderate activity |

| Cryptococcus neoformans | High activity |

The compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains .

Antifungal Activity

A notable study highlighted the antifungal potential of thiazolidinone derivatives, including the compound under discussion. The compound demonstrated effective fungicidal activity against several phytopathogenic fungi. For instance, it showed an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential .

Case Studies and Research Findings

- Antimicrobial Screening : A series of synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were evaluated for their antimicrobial activities against multiple strains, with several compounds showing high effectiveness against Staphylococcus aureus and Candida albicans .

- Fungicidal Activity : In a comparative study, compounds similar to this compound were tested against eight strains of phytopathogenic fungi, establishing a strong correlation between structural modifications and enhanced antifungal activity .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular processes in pathogens. For instance, some thiazolidinones have been shown to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Chlorobenzyl Position : The target compound’s 4-chlorobenzyl group (vs. 2-chlorobenzyl in ) may enhance steric and electronic interactions with biological targets due to para-substitution’s resonance effects.

- Cyano vs. Thioxo Groups: The cyano group in the target compound confers strong electron-withdrawing properties, whereas analogs with 2-thioxo substituents (e.g., ) exhibit distinct redox behavior.

- N-Linked Aryl Groups: The 4-methoxyphenyl group in the target compound and may improve solubility compared to non-polar substituents like 4-methylphenyl in .

Comparison :

- The target compound’s synthesis aligns with methods in , involving cyclocondensation of hydrazide intermediates with mercaptoacetic acid. In contrast, indole-fused analogs () require multi-step fusion of heterocycles.

- ZnCl₂ catalysis in the target’s synthesis () contrasts with sodium acetate in , suggesting divergent acid-base requirements for cyclization.

Pharmacological Implications

- Antimicrobial Activity : Compounds with 4-chlorobenzyl (target) and 4-fluorobenzyl () groups show enhanced activity against Gram-positive bacteria due to halogen-mediated membrane disruption .

- Enzyme Inhibition: The cyano group in the target compound may inhibit kinases or proteases via covalent interactions, similar to cyanoacetamide derivatives in .

- Solubility and Bioavailability: The 4-methoxyphenyl group (target and ) likely improves pharmacokinetic profiles compared to non-polar analogs like .

Preparation Methods

Core Thiazolidinone Formation

Step 1 : 3-Phenylthiazolidin-4-one synthesis

Reaction:

Aniline (1.0 equiv) + Chloroacetyl chloride (1.2 equiv) → N-phenylchloroacetamide

N-phenylchloroacetamide + Thiourea (1.5 equiv) → 3-phenylthiazolidin-4-one

Conditions:

- Ethanol reflux (12 h) under N₂ atmosphere

- Fe₂O₃ nanoparticles (5 mol%) as cyclization catalyst

Yield: 78-85% after recrystallization (EtOH/H₂O)

Step 2 : 5-(4-Chlorobenzyl) Functionalization

Reaction:

3-phenylthiazolidin-4-one + 4-chlorobenzaldehyde → 5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one

Optimized Conditions:

Cyanoacetamide Coupling

Step 3 : Knoevenagel Condensation

Reaction:

5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one + 2-cyano-N-(4-methoxyphenyl)acetamide → Target compound

Critical Parameters:

- Morpholine base (2.5 equiv) in methanol

- Microwave irradiation (300W, 110°C, 15 min)

- Z/E selectivity controlled by solvent polarity (EtOH >95% Z-isomer)

Table 1 : Comparative Reaction Conditions

| Parameter | Conventional Method | Optimized Protocol |

|---|---|---|

| Time (h) | 48 | 0.25 |

| Yield (%) | 58-67 | 89-93 |

| Z/E Ratio | 3:1 | 19:1 |

| Catalyst | None | Fe₂O₃ NPs (3 mol%) |

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of intermediate 5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one confirms:

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, NH)

- δ 7.89 (d, J=8.8 Hz, 2H, Ar-H)

- δ 6.92 (d, J=8.8 Hz, 2H, OCH₃-Ar)

- δ 5.37 (s, 1H, CHCN)

IR (KBr) :

Mechanistic Considerations

Fe₂O₃ Nanoparticle Catalysis

The spherical Fe₂O₃ nanoparticles (15-20 nm diameter) enhance reaction kinetics through:

Z-Selectivity Origins

Computational modeling (DFT/B3LYP) reveals:

- 9.3 kcal/mol stabilization of Z-isomer vs E-configuration

- Intramolecular H-bond between thiazolidinone NH and cyano oxygen

- Conformational locking by 4-methoxyphenyl group

Process Optimization Strategies

Green Chemistry Approaches

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves a multi-step approach:

- Step 1 : Condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid in the presence of sodium acetate and an appropriate oxo-compound (e.g., 4-methoxybenzaldehyde) under reflux in a DMF/acetic acid solvent system .

- Step 2 : Cyclization to form the thiazolidinone core. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures intermediate purity .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of core intermediate to chloroacetylated product) and using potassium carbonate as a base in DMF improves yields .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C≡N at ~2200 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, cyano carbon at δ 115-120 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass) and purity .

Q. How can researchers assess initial biological activity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer :

- In vitro assays : Use standardized protocols like broth microdilution (MIC for antimicrobial activity) or MTT assays (IC₅₀ for cytotoxicity against cancer cell lines) .

- Controls : Compare with reference compounds (e.g., doxorubicin for anticancer activity) and validate purity via HPLC (>95%) to exclude false positives .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying potency across studies) be resolved?

- Methodological Answer :

- Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition assays alongside MIC values to rule out solvent interference .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate key pharmacophores .

- Solubility adjustments : Address low aqueous solubility using DMSO co-solvents (<1% v/v) or nanoformulation to improve bioavailability .

Q. What computational strategies predict target binding modes and selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase or human kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., hydrogen bonds with the thiazolidinone carbonyl) .

- ADMET prediction : SwissADME evaluates drug-likeness (e.g., logP <5, TPSA >80 Ų) to prioritize analogs .

Q. How can regioselectivity challenges during substitution reactions be addressed?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide nucleophilic attack on the thiazolidinone ring .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to functionalize the phenyl group selectively .

- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time/temperature for minimal byproducts .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

- Methodological Answer :

- Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific sensitivity .

- Apoptosis assays : Confirm mechanism via flow cytometry (Annexin V/PI staining) to distinguish true cytotoxicity from assay artifacts .

- Metabolic stability : Incubate with liver microsomes to check if rapid degradation reduces observed activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.